molecular formula C9H16O3 B8427706 Tert-butyl (allyloxy)acetate

Tert-butyl (allyloxy)acetate

Cat. No. B8427706
M. Wt: 172.22 g/mol
InChI Key: WYTYTWKZQAWEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (allyloxy)acetate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (allyloxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (allyloxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl (allyloxy)acetate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl 2-prop-2-enoxyacetate

InChI

InChI=1S/C9H16O3/c1-5-6-11-7-8(10)12-9(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

WYTYTWKZQAWEMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutylammonium hydrogenosulfate (470 g, 1.40 mol) is added to a solution of sodium hydroxide (6.6 Kg, 165 mol) in water (14 L) and toluene (14 L) at 20° C. Allyl alcohol (801.5 g, 13.8 mol) is added and the mixture is stirred at 20° C. for 1 h. The mixture is cooled to 5° C., and tert-butyl 2-bromoacetate (4 Kg, 20.5 mol) is added slowly maintaining the internal temperature below 15° C. The reaction mixture is stirred at room temperature for 16 h. The mixture is diluted with water (12 L) and hexanes (12 L) and the organic phase is separated. The aqueous phase is extracted with MTBE (5 L). The combined organic phase is dried over magnesium sulfate, filtered, and concentrated to afford the title compound as colorless oil (2.6 Kg, 100%). ES/MS m/e: 173 (M+1).
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
6.6 kg
Type
reactant
Reaction Step One
Name
Quantity
14 L
Type
solvent
Reaction Step One
Quantity
14 L
Type
solvent
Reaction Step One
Quantity
801.5 g
Type
reactant
Reaction Step Two
Quantity
4 kg
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
12 L
Type
solvent
Reaction Step Four
Yield
100%

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